(R)-(-)-3-Bromo-2-methyl-1-propanol (R)-(-)-3-Bromo-2-methyl-1-propanol
Brand Name: Vulcanchem
CAS No.: 93381-28-3
VCID: VC21183878
InChI: InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1
SMILES: CC(CO)CBr
Molecular Formula: C4H9BrO
Molecular Weight: 153.02 g/mol

(R)-(-)-3-Bromo-2-methyl-1-propanol

CAS No.: 93381-28-3

Cat. No.: VC21183878

Molecular Formula: C4H9BrO

Molecular Weight: 153.02 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-3-Bromo-2-methyl-1-propanol - 93381-28-3

Specification

CAS No. 93381-28-3
Molecular Formula C4H9BrO
Molecular Weight 153.02 g/mol
IUPAC Name (2R)-3-bromo-2-methylpropan-1-ol
Standard InChI InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1
Standard InChI Key KIBOHRIGZMLNNS-BYPYZUCNSA-N
Isomeric SMILES C[C@H](CO)CBr
SMILES CC(CO)CBr
Canonical SMILES CC(CO)CBr

Introduction

Chemical Properties

Physical Properties

(R)-(-)-3-Bromo-2-methyl-1-propanol is a colorless to pale yellow liquid with distinct physical properties that are important for its handling and applications. Table 1 presents the key physical properties of this compound.

Table 1: Physical Properties of (R)-(-)-3-Bromo-2-methyl-1-propanol

PropertyValue
Molecular Weight153.02 g/mol
Physical StateLiquid
Optical Rotation[α]25/D −6.6°, c = 2 in chloroform
Refractive Indexn20/D 1.484 (lit.)
Boiling Point73-74 °C at 9 mmHg (lit.)
Density1.461 g/mL at 20 °C (lit.)
Purity (commercial)97%

The negative optical rotation ([α]25/D −6.6°) confirms the R configuration of the stereocenter, distinguishing it from its S enantiomer, which exhibits positive rotation .

Structural Features

The structure of (R)-(-)-3-Bromo-2-methyl-1-propanol features a central carbon with R stereochemistry, bearing a methyl group. The molecule contains both a primary alcohol group (-CH2OH) and a bromine-substituted methyl group (-CH2Br), making it bifunctional and suitable for various chemical transformations.

Table 2: Structural Identifiers of (R)-(-)-3-Bromo-2-methyl-1-propanol

IdentifierValue
SMILES NotationCC@HCBr
InChI1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1
InChI KeyKIBOHRIGZMLNNS-BYPYZUCNSA-N
Functional GroupsBromo, Hydroxyl

The stereochemical designation in the SMILES notation (CC@HCBr) indicates the R configuration at the chiral center .

Synthesis Methods

Laboratory Synthesis

(R)-(-)-3-Bromo-2-methyl-1-propanol can be synthesized through several routes, with the most common approach involving the selective bromination of (R)-2-methyl-1-propanol. This process typically employs brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), often in the presence of a suitable solvent like dichloromethane.

The reaction is typically conducted under controlled temperature conditions to minimize side reactions and ensure stereochemical integrity. Key considerations in laboratory synthesis include:

  • Temperature control (typically low temperatures to prevent racemization)

  • Selection of an appropriate brominating agent

  • Control of reaction time

  • Purification methods to ensure high enantiomeric purity

Industrial Production

Industrial production of (R)-(-)-3-Bromo-2-methyl-1-propanol often employs continuous flow processes for enhanced efficiency and scalability. These methods typically feature:

  • Automated reactor systems for precise control of reaction conditions

  • Continuous monitoring of reaction progress

  • Efficient separation and purification techniques

  • Implementation of green chemistry principles where possible

The cost of commercially available (R)-(-)-3-Bromo-2-methyl-1-propanol is relatively high (approximately $193.20 for 1 gram at 97% purity), reflecting the complexity of its stereoselective synthesis and purification .

Chemical Reactivity

Substitution Reactions

The bromine atom in (R)-(-)-3-Bromo-2-methyl-1-propanol is susceptible to nucleophilic substitution reactions, making this compound valuable for introducing various functional groups while maintaining the stereochemical configuration. Common nucleophiles that react with this compound include:

  • Hydroxide ions (OH-) to form diols

  • Amines to form amino alcohols

  • Thiolates to form thioethers

  • Cyanide ions to form nitriles

These substitution reactions typically proceed via an SN2 mechanism, resulting in inversion of configuration at the carbon bearing the bromine atom.

Oxidation Reactions

The primary alcohol group of (R)-(-)-3-Bromo-2-methyl-1-propanol can undergo oxidation to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO4)

  • Pyridinium chlorochromate (PCC)

  • Chromium trioxide (CrO3)

The oxidation products retain the stereochemical information at the chiral center, making these transformations valuable for the synthesis of chiral carboxylic acids and derivatives.

Reduction Reactions

Although less common than substitution and oxidation reactions, (R)-(-)-3-Bromo-2-methyl-1-propanol can undergo reduction reactions, particularly at the C-Br bond. Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the bromine to hydrogen, forming (R)-2-methyl-1-propanol.

Applications

Pharmaceutical Synthesis

One of the most significant applications of (R)-(-)-3-Bromo-2-methyl-1-propanol is in pharmaceutical synthesis, where it serves as a key intermediate for introducing specific stereochemistry into drug molecules. Notable applications include:

  • As a starting material in the total synthesis of epothilone C, a microtubule-stabilizing agent with antitumor properties

  • In the synthesis of bistramide A, a marine natural product with cytotoxic activity

  • For the preparation of chiral auxiliaries used in asymmetric synthesis

  • As a building block for pharmaceutical compounds requiring specific stereochemistry at methyl-substituted carbon centers

Table 3: Key Pharmaceutical Applications of (R)-(-)-3-Bromo-2-methyl-1-propanol

ApplicationTarget CompoundSignificance
Starting MaterialEpothilone CAnticancer agent with microtubule-stabilizing properties
IntermediateBistramide AMarine natural product with cytotoxic activity
Building BlockVarious Chiral DrugsIntroduction of specific stereochemistry

Research Applications

In research settings, (R)-(-)-3-Bromo-2-methyl-1-propanol serves various purposes:

  • As a model compound for studying stereoselective reactions

  • For investigating enzyme-substrate interactions in biochemical research

  • In the development of chiral catalysts and ligands

  • As a standard for chiral chromatography and analysis

Industrial Uses

Beyond pharmaceutical applications, (R)-(-)-3-Bromo-2-methyl-1-propanol finds use in several industrial contexts:

  • As a structural modifier in the development of homochiral porous molecular networks

  • In the production of specialty chemicals and fine chemical intermediates

  • For the synthesis of chiral agrochemicals

  • In the preparation of specialty polymers with specific properties

Precautionary StatementCodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302 + P352IF ON SKIN: Wash with plenty of water
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Protective Equipment

When working with (R)-(-)-3-Bromo-2-methyl-1-propanol, the following personal protective equipment (PPE) is recommended:

  • Eye shields or safety glasses with side shields

  • Chemical-resistant gloves

  • Type ABEK (EN14387) respirator filter when exposure limits are exceeded

  • Lab coat or other protective clothing

Comparison with Related Compounds

Comparison with (S)-(+)-3-Bromo-2-methyl-1-propanol

(S)-(+)-3-Bromo-2-methyl-1-propanol is the enantiomer of (R)-(-)-3-Bromo-2-methyl-1-propanol, sharing identical physical properties except for optical rotation and interactions with chiral environments. Key differences include:

  • Optical rotation: (S) enantiomer exhibits positive rotation, while the (R) enantiomer shows negative rotation ([α]D -6.6°)

  • CAS Registry Number: 98244-48-5 for the (S) enantiomer vs. 93381-28-3 for the (R) enantiomer

  • Biological activity: The enantiomers may interact differently with biological systems, including enzymes and receptors

Table 5: Comparison of (R) and (S) Enantiomers of 3-Bromo-2-methyl-1-propanol

Property(R)-(-)-3-Bromo-2-methyl-1-propanol(S)-(+)-3-Bromo-2-methyl-1-propanol
CAS Number93381-28-398244-48-5
Optical RotationNegativePositive
ConfigurationR at C-2S at C-2
Synonyms(R)-3-Bromo-2-methylpropan-1-ol(S)-3-Bromo-2-methylpropan-1-ol
(R)-3-Hydroxy-2-methylpropyl bromide(2S)-3-bromo-2-methylpropan-1-ol
3-Bromo-2-(R)-methyl-1-propanol(S)-(+)-3-Bromo-2-methyl-1-propanol

Comparison with Racemic Mixture

The racemic mixture of 3-bromo-2-methyl-1-propanol contains equal amounts of both (R) and (S) enantiomers, resulting in different properties compared to the pure enantiomers:

  • Optical rotation: The racemic mixture is optically inactive (no rotation)

  • Applications: Less suitable for stereoselective synthesis where specific chirality is required

  • Production: Generally easier and less expensive to produce than single enantiomers

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